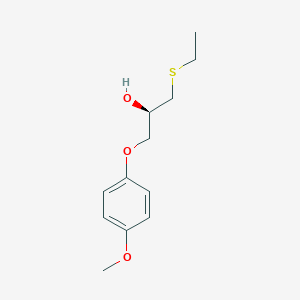
(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
A study explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, which showed enhanced antimicrobial activity against bacteria and fungi compared to currently used medical antiseptics. This suggests potential applications of similar compounds in developing new antimicrobial agents (Jafarov et al., 2019).
Adrenolytic Activity
Research on the synthesis of propanolamines with structural resemblances has indicated significant adrenolytic activity, showing potential for therapeutic applications in treating conditions like hypertension and arrhythmias. These compounds were tested for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as for α1-, α2-, and β1-adrenoceptor binding affinity (Groszek et al., 2010).
Antimicrobial Additives for Lubricating Oils
Aminomethoxy derivatives based on 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane have been synthesized and tested as antimicrobial additives for lubricating oils. These compounds were effective in suppressing the activity of microorganisms, indicating their utility in enhancing the microbial resistance of lubricating oils (Mammadbayli et al., 2018).
Glycosylation Methodology
Another study presented a general strategy for stereoselective glycosylations using a phenylsulfanyl ethyl moiety, showcasing a novel approach in the synthesis of biologically significant oligosaccharides. This method has implications for the synthesis of complex carbohydrates with potential therapeutic applications (Kim et al., 2005).
Pharmacokinetic Studies
Research into aminopropan-2-ol derivatives with β-adrenolytic activity has developed LC-MS/MS methods for their quantification in pharmacokinetic studies. This work underlines the importance of such compounds in drug development and therapeutic monitoring (Walczak, 2014).
Propriétés
IUPAC Name |
(2R)-1-ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-3-16-9-10(13)8-15-12-6-4-11(14-2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDYDJVALJUNHQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(COC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](COC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

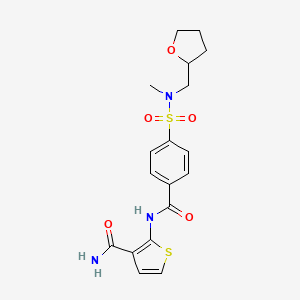
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392240.png)
![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)
![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
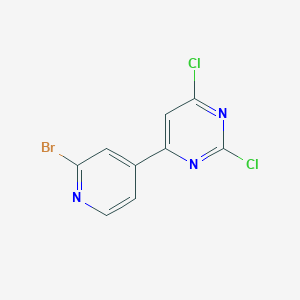
![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)
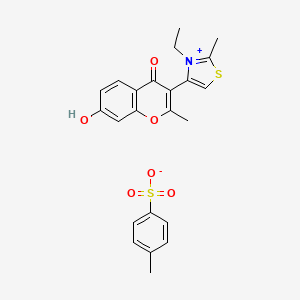
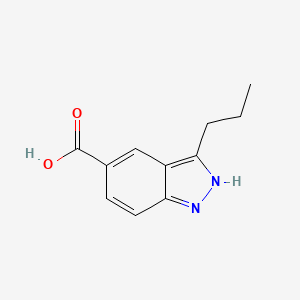
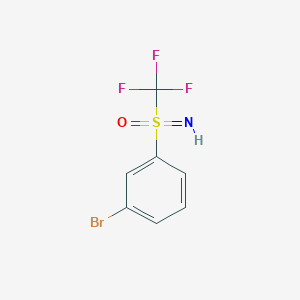
![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)